Cas no 2083592-35-0 (4-chloro-6-ethyl-2-(trifluoromethyl)thieno2,3-dpyrimidine)

4-chloro-6-ethyl-2-(trifluoromethyl)thieno2,3-dpyrimidine is a synthetic organic compound with distinct structural features. This compound exhibits potent biological activity, making it a valuable tool in various research applications. Its unique structural arrangement, including a chloro substituent, an ethyl group, and a trifluoromethyl group, contributes to its specific pharmacological properties. The presence of these functional groups enhances its selectivity and bioavailability, rendering it an attractive candidate for drug discovery and development.
4-chloro-6-ethyl-2-(trifluoromethyl)thieno2,3-dpyrimidine structure
2083592-35-0 structure
Product name:4-chloro-6-ethyl-2-(trifluoromethyl)thieno2,3-dpyrimidine
CAS No:2083592-35-0
MF:C9H6ClF3N2S
Molecular Weight:266.670549869537
CID:6585328
PubChem ID:141467608

4-chloro-6-ethyl-2-(trifluoromethyl)thieno2,3-dpyrimidine 化学的及び物理的性質

名前と識別子

    • 4-chloro-6-ethyl-2-(trifluoromethyl)thieno2,3-dpyrimidine
    • 2083592-35-0
    • 4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
    • EN300-1267748
    • インチ: 1S/C9H6ClF3N2S/c1-2-4-3-5-6(10)14-8(9(11,12)13)15-7(5)16-4/h3H,2H2,1H3
    • InChIKey: LWODGCHUDMHMEV-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=C(CC)SC2=NC(C(F)(F)F)=N1

計算された属性

  • 精确分子量: 265.9892316g/mol
  • 同位素质量: 265.9892316g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 264
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54Ų
  • XLogP3: 4.3

4-chloro-6-ethyl-2-(trifluoromethyl)thieno2,3-dpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1267748-2.5g
4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
2083592-35-0
2.5g
$2014.0 2023-06-08
Enamine
EN300-1267748-2500mg
4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
2083592-35-0
2500mg
$1931.0 2023-10-02
Enamine
EN300-1267748-0.25g
4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
2083592-35-0
0.25g
$946.0 2023-06-08
Enamine
EN300-1267748-0.05g
4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
2083592-35-0
0.05g
$864.0 2023-06-08
Enamine
EN300-1267748-0.1g
4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
2083592-35-0
0.1g
$904.0 2023-06-08
Enamine
EN300-1267748-5000mg
4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
2083592-35-0
5000mg
$2858.0 2023-10-02
Enamine
EN300-1267748-10.0g
4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
2083592-35-0
10g
$4421.0 2023-06-08
Enamine
EN300-1267748-5.0g
4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
2083592-35-0
5g
$2981.0 2023-06-08
Enamine
EN300-1267748-1.0g
4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
2083592-35-0
1g
$1029.0 2023-06-08
Enamine
EN300-1267748-500mg
4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
2083592-35-0
500mg
$946.0 2023-10-02

4-chloro-6-ethyl-2-(trifluoromethyl)thieno2,3-dpyrimidine 関連文献

4-chloro-6-ethyl-2-(trifluoromethyl)thieno2,3-dpyrimidineに関する追加情報

Introduction to 4-Chloro-6-Ethyl-2-(Trifluoromethyl)thieno[2,3-d]pyrimidine (CAS No. 2083592-35-0)

4-Chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, with the CAS number 2083592-35-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The unique combination of a thieno ring, a pyrimidine moiety, and functional groups such as chlorine, ethyl, and trifluoromethyl makes this compound a promising candidate for various pharmacological studies.

The structure of 4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is characterized by its heterocyclic core, which consists of a thiophene ring fused to a pyrimidine ring. The presence of the chlorine atom at the 4-position, an ethyl group at the 6-position, and a trifluoromethyl group at the 2-position imparts specific chemical and biological properties to the molecule. These functional groups can influence the compound's solubility, stability, and reactivity, making it suitable for a wide range of applications in drug discovery and development.

Recent studies have highlighted the potential of thienopyrimidines as potent inhibitors of various enzymes and receptors. For instance, thienopyrimidines have been investigated for their ability to inhibit kinases, which are key enzymes involved in cellular signaling pathways. Kinase inhibitors are crucial in the treatment of various diseases, including cancer and inflammatory disorders. The trifluoromethyl group in 4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is particularly noteworthy for its ability to enhance the lipophilicity and metabolic stability of the molecule, which can improve its pharmacokinetic properties.

In addition to kinase inhibition, thienopyrimidines have also shown promise as modulators of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in signal transduction and are targets for many therapeutic drugs. The ability of 4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine to interact with GPCRs could open new avenues for the development of drugs targeting these receptors.

The synthesis of 4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine typically involves multistep reactions that include the formation of the thienopyrimidine core followed by functionalization with the desired substituents. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the ethyl and trifluoromethyl groups with high yields and selectivity.

The biological evaluation of 4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine has revealed its potential as an antiproliferative agent. In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways that regulate cell growth and survival. Further investigations are underway to elucidate the specific molecular targets and pathways affected by this compound.

Beyond its antiproliferative properties, 4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine has also shown potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and asthma are characterized by chronic inflammation and tissue damage. The ability of this compound to modulate inflammatory responses could make it a valuable therapeutic option for these conditions.

To further explore the therapeutic potential of 4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, preclinical studies are being conducted to assess its safety and efficacy in animal models. These studies aim to provide critical data on pharmacokinetics, pharmacodynamics, and toxicity profiles. Preliminary results have been promising, indicating that this compound has favorable drug-like properties and low toxicity.

In conclusion, 4-chloro-6-ethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine (CAS No. 2083592-35-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and functional groups make it an attractive candidate for further research in medicinal chemistry and drug development. Ongoing studies will continue to uncover new insights into its mechanisms of action and therapeutic potential.

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